molecular formula C8H6O2<br>C6H4(CHO)2<br>C8H6O2 B127526 o-Phthalaldehyde CAS No. 643-79-8

o-Phthalaldehyde

Cat. No.: B127526
CAS No.: 643-79-8
M. Wt: 134.13 g/mol
InChI Key: ZWLUXSQADUDCSB-UHFFFAOYSA-N
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Description

o-Phthalaldehyde (OPA, CAS 643-79-8) is an aromatic dialdehyde with the formula $ \text{C}8\text{H}6\text{O}_2 $, characterized by two aldehyde groups positioned ortho to each other on a benzene ring. This unique structure confers high reactivity, making OPA a versatile reagent in analytical chemistry, organic synthesis, and disinfection.

Preparation Methods

Ortho-phthalaldehyde can be synthesized through the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification by steam distillation . Another method involves dissolving orththis compound in ethanol, stirring until completely dissolved, then adding deionized water, a coupling agent, and a complexing agent. The pH is adjusted to 7.0 using sodium dihydrogen phosphate and sodium hydrogen phosphate .

Chemical Reactions Analysis

Reaction with Primary Amines

OPA reacts with primary amines to form phthalimidine derivatives via a condensation mechanism (Fig. 1). The reaction proceeds via nucleophilic attack of the amine on the aldehyde groups, followed by cyclization to form a stable heterocyclic product.

Key Findings:

  • Reaction Rate : The second-order rate constant for phthalimidine formation is 4.3 M⁻¹s⁻¹ , which is 3,000× faster than benzaldehyde-based acylhydrazone formation .

  • pH Sensitivity : Optimal reactivity occurs under neutral to slightly basic conditions (pH 7–9), where the amine is deprotonated and OPA exists in its non-hydrated form .

  • Applications : Used for rapid hydrogel cross-linking and functionalization of polymers .

Table 1: Kinetic Comparison of OPA Reactions with Primary Amines

Reaction TypeRate Constant (M⁻¹s⁻¹)pH RangeProduct
Phthalimidine formation4.37–9Phthalimidine
Acylhydrazone (benzaldehyde)0.00144–6Hydrazone

Reaction with Thiols and Amines (Fluorescent Derivatization)

In the presence of thiols (e.g., 1,4-dithiothreitol), OPA reacts with primary amines to form 1-alkylthio-2-alkyl-substituted isoindoles , which are highly fluorescent. This reaction is widely used for detecting amino acids and peptides .

Mechanism:

  • Sternson-Wong Pathway : The amine reacts first with OPA to form an intermediate, followed by thiol addition to yield the fluorescent isoindole .

  • pH Dependence : Fluorescence intensity peaks at pH 10–11 due to deprotonation of the thiol and amine .

Table 2: Analytical Parameters for OPA-Thiol-Amine Fluorescence

ParameterValue
Excitation wavelength (λₑₓ)330 nm
Emission wavelength (λₑₘ)465 nm
Detection limit (alanine)~1 pmol

Reaction with Hydrazides and Aminooxy Groups

OPA forms isoindole bis(hemiaminal) (IBHA) intermediates with hydrazides or aminooxy nucleophiles. These intermediates undergo dehydration to yield stable oxime or hydrazone cross-links .

Example Reaction:

OPA R NH2electrolysisPhthalimide+H2O\text{OPA R NH}_2\xrightarrow{\text{electrolysis}}\text{Phthalimide}+\text{H}_2\text{O}

  • Yield : Up to 85% for aromatic amines .

  • Applications : Synthesis of bioactive molecules like thalidomide .

Biochemical Interactions

OPA reacts with bacterial cell wall proteins, leading to protein coagulation and antibacterial effects. Key observations include:

  • pH-Dependent Activity : Enhanced reactivity at alkaline pH due to increased deprotonation of amino groups .

  • Cross-Linking Efficiency : Less extensive than glutaraldehyde but sufficient for microbial inactivation .

Reaction with Histamine

OPA condenses with histamine to form a dihydrophenantroline derivative with a quaternary amine group. The product exhibits strong fluorescence (λₑₘ = 465 nm) and is used for histamine quantification .

Structure :

C17H15N3O2Cl(Molecular weight=379.5)\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_2\cdot \text{Cl}^-\quad (\text{Molecular weight}=379.5)

Scientific Research Applications

Sterilization and Disinfection

High-Level Disinfectant

  • OPA is primarily used as a high-level disinfectant for heat-sensitive medical instruments, such as endoscopes and thermometers. It serves as a safer alternative to glutaraldehyde, which has been associated with adverse health effects like dermatitis and respiratory issues .

Mechanism of Action

  • OPA exhibits strong antimicrobial properties by reacting with primary amino groups in proteins, leading to cell wall stabilization and microbial inactivation. Studies have shown that OPA's action is particularly effective against Gram-negative bacteria due to its ability to penetrate cell membranes .

Analytical Chemistry

Derivatization Agent

  • In analytical chemistry, OPA is utilized as a derivatizing agent for amino acids and amines. Its ability to form stable derivatives enhances the detection of these compounds in various analytical methods, including chromatography .

Case Study: Enhanced Detection of Amino Acids

  • A study demonstrated that OPA effectively derivatized amino acids in a borate buffer system, improving the sensitivity and resolution of chromatographic analyses. This application is crucial for biochemical research and clinical diagnostics .

Materials Science

Photoresists in Lithography

  • OPA is employed in photoresist formulations for lithography processes. When combined with a photoacid generator (PAG), it becomes highly sensitive to UV or electron beam irradiation, enabling the formation of high-resolution images .
ApplicationDescription
PhotoresistsUsed in lithography for semiconductor manufacturing; self-developing properties.
Self-immolative MaterialsCapable of complete depolymerization upon exposure to radiation, facilitating recycling and material recovery.

Self-Immolation Mechanism

  • The self-depolymerization characteristic of OPA allows it to be used in self-developing photoresists, which eliminates the need for additional development processes after exposure to radiation .

Biochemistry

Immunological Applications

  • OPA has been studied for its immunological effects, demonstrating potential as an adjuvant in vaccines due to its ability to induce Th2-type immune responses. Research indicates that OPA can enhance antibody production when used alongside antigens .

Case Study: Anaphylaxis Induction

  • A documented case highlighted instances of OPA-induced anaphylaxis following cystoscopy procedures, emphasizing the need for caution in clinical settings where OPA is used as a disinfectant .

Environmental Applications

Remediation Processes

  • Recent studies have explored the use of OPA derivatives in environmental remediation efforts, particularly in improving the efficiency of chemical processes aimed at removing contaminants from soil and water systems .

Comparison with Similar Compounds

Functional Analogues: Derivatization Reagents

OPA is widely compared to other fluorogenic and chromogenic reagents for amine detection. Key competitors include fluorescamine , NBD-Cl , ninhydrin , and FMOC-Cl .

Table 1: Comparison of o-Phthalaldehyde with Functional Analogues

Parameter This compound Fluorescamine NBD-Cl Ninhydrin FMOC-Cl
Target Group Primary amines Primary amines Primary/secondary amines Primary amines Secondary amines
Sensitivity 10–100 pmol ~1 nmol ~10 pmol ~1 nmol ~10 pmol
Reaction Conditions Room temperature, aqueous Alkaline pH, no heating Heating (60°C) Heating (100°C) Room temperature
Cost Low ($0.01–0.1/assay) High ($0.5–1/assay) Moderate (~$0.1/assay) Low ($0.05/assay) Moderate ($0.2/assay)
Stability Stable derivatives (≥24 hrs) Unstable (minutes) Stable (hours) Stable (hours) Stable (hours)
Workflow Complexity No heating/extraction No extraction Extraction required Heating required Extraction optional

Advantages of OPA :

  • Superior sensitivity (10–100 pmol range) compared to fluorescamine and ninhydrin .
  • Simplified workflow: Reactions occur at room temperature without extraction steps, unlike NBD-Cl and ninhydrin .
  • Cost-effective: Lower reagent concentration (0.01% vs. 0.1% for NBD-Cl) reduces per-run costs .

Limitations :

  • Specific to primary amines, necessitating FMOC-Cl for secondary amines .
  • Thiol dependency: Requires 2-mercaptoethanol for derivatization, which can introduce variability .

Structural Analogues: Substituted o-Phthalaldehydes and Dialdehydes

OPA’s reactivity and applications are influenced by substituents on the benzene ring or aldehyde groups.

Table 2: Comparison of this compound with Structural Analogues

Compound Structure Reactivity/Applications Key Findings
This compound Ortho-dialdehyde Forms isoindoles with amines; disinfectant; heterocycle synthesis Higher yield in isoindolin-1-one synthesis vs. monoaldehydes
4-Methoxy-o-phthalaldehyde Methoxy substituent at C4 Enhanced electron density; potential for tailored fluorescence Synthesized in 75% yield via improved protocols
4-Hydroxy-o-phthalaldehyde Hydroxy substituent at C4 Increased polarity; applications in metal chelation Lower thermal stability vs. OPA
Glutaraldehyde Linear dialdehyde Protein crosslinking; disinfection Less specific than OPA in derivatization; toxic byproducts

Key Insights :

  • 4-Substituted Analogues : Methoxy and hydroxy groups alter electronic properties, enabling tailored reactivity for niche applications (e.g., fluorescent probes) .
  • Glutaraldehyde : While effective in crosslinking, it lacks OPA’s specificity for primary amines and generates toxic residues .

Research Findings and Contradictions

  • Derivatization Efficiency : OPA’s molar extinction coefficient (33,440 M$^{-1}$cm$^{-1}$) surpasses FeCl$_3$ (11,610 M$^{-1}$cm$^{-1}$) in cholesterol assays, highlighting its sensitivity .
  • Synthetic Utility : OPA-based isoindolin-1-one synthesis achieves 60–80% yields under indium-mediated conditions, outperforming nitrobenzene alternatives .
  • Contradictions: While OPA is favored for collagen quantification due to high α-amino group reactivity, 3,4-dihydroxyphenylacetic acid offers better specificity in collagenase-digested samples .

Biological Activity

o-Phthalaldehyde (OPA) is a chemical compound primarily used as a high-level disinfectant in medical and dental settings. Its biological activity has been extensively studied, revealing both beneficial applications and potential health risks associated with exposure. This article explores the biological activity of this compound, focusing on its immunological effects, toxicity, antibacterial properties, and case studies related to human health.

1. Immunological Effects

Research indicates that this compound acts as an effective immunological adjuvant. In studies involving ICR mice, subcutaneous injections of varying concentrations of OPA resulted in increased neutrophil infiltration in bronchoalveolar fluid and elevated levels of ovalbumin-specific IgE, suggesting a strong Th2-type immune response. The cytokines IL-4 and IL-5 were significantly upregulated, indicating that OPA can potentiate allergic responses .

Table 1: Immune Response Induction by OPA in Mice

Concentration (%)Neutrophil InfiltrationOvalbumin-specific IgE
0.0025IncreasedPositive
0.0125IncreasedPositive
0.025IncreasedPositive
0.125IncreasedPositive
0.25IncreasedPositive

2. Respiratory Sensitization

Inhalation studies have shown that exposure to this compound vapor can lead to respiratory sensitization. A study demonstrated that mice exposed to OPA vapors exhibited significant increases in B lymphocyte proliferation in the draining lymph nodes, particularly those expressing IgE antibodies . This finding highlights the potential for OPA to induce allergic reactions in humans, especially healthcare workers frequently exposed to its vapors.

3. Toxicity Studies

Toxicity assessments have been conducted using various animal models, including Sprague Dawley rats and B6C3F1/N mice. These studies revealed lesions throughout the respiratory tract following prolonged exposure to OPA, including necrosis and inflammation . Notably, OPA was found to be mutagenic in certain bacterial strains without metabolic activation, raising concerns about its safety profile .

Table 2: Toxicity Findings from Animal Studies

Study TypeObserved EffectsSpecies
Inhalation ExposureRespiratory lesionsRats, Mice
Dermal SensitizationSkin reactivity, IgE productionMice
MutagenicityPositive in Salmonella strainsBacterial Models

4. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Its mechanism of action involves reaction with primary amino acids and proteins, leading to protein coagulation and alterations in bacterial cell wall integrity . Studies have shown that OPA is more effective than glutaraldehyde in penetrating biological membranes, which contributes to its rapid mycobactericidal effects .

Table 3: Antibacterial Efficacy of OPA

Bacterial StrainEfficacy (MIC)Mechanism of Action
Mycobacterium chelonaeLow ConcentrationProtein coagulation
Escherichia coliModerateCell wall stabilization
Staphylococcus aureusHighDisruption of cellular integrity

5. Case Studies on Human Health Effects

Numerous case reports document adverse health effects associated with occupational exposure to this compound. These include:

  • Respiratory Problems : Workers exposed to OPA vapors reported symptoms such as bronchial asthma and contact dermatitis .
  • Anaphylactic Reactions : Several patients undergoing procedures using OPA experienced anaphylaxis, confirmed by the presence of OPA-specific IgE antibodies .
  • Skin Reactions : Incidents of skin irritation and discoloration have been reported among healthcare workers using OPA for disinfecting medical instruments .

Q & A

Q. Basic: What experimental parameters should be optimized when using OPA as a derivatization agent for amine or thiol detection in analytical chemistry?

Answer:
OPA reacts selectively with primary amines and thiols to form fluorescent derivatives, but reaction efficiency depends on:

  • pH : Optimal derivatization occurs at pH 9–10 (adjusted with borate buffers) .
  • Solvent : Methanol or aqueous-methanol mixtures enhance solubility and reaction kinetics .
  • Reaction time : Immediate analysis is recommended (within 5–10 minutes) to avoid degradation of isoindole products .
  • Temperature : Room temperature is standard, but elevated temperatures (e.g., 37°C) may accelerate reactions in complex matrices .
    Methodological Tip: Validate reaction conditions using control compounds (e.g., glutathione for thiols or glycine for amines) and compare fluorescence intensities against standards .

Q. Basic: What protocols are recommended for quantifying thiol-containing biomolecules (e.g., glutathione) using OPA-based fluorometric assays?

Answer:
A validated protocol includes:

Sample preparation : Deproteinize biological samples with perchloric acid to avoid interference .

Derivatization : Mix OPA (1–2 mM) with the sample in borate buffer (pH 9.5) and β-mercaptoethanol (to stabilize thiol-OPA adducts) .

Detection : Measure fluorescence at Ex/Em = 340/420 nm using a spectrofluorometer .

Calibration : Use GSH/GSSG standards to generate a linear curve (0.1–10 µM range) .
Note: Avoid prolonged light exposure to prevent photobleaching of derivatives .

Q. Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy of OPA across studies (e.g., bacteriophage vs. bacterial models)?

Answer:
Discrepancies often arise from:

  • Concentration-dependent effects : OPA’s efficacy varies nonlinearly; e.g., 0.5% (w/v) OPA inactivates MS2 bacteriophage via structural disruption, while lower concentrations may only impair adsorption .
  • Experimental design : Standardize contact time (e.g., 5–30 min), temperature, and organic load (e.g., serum interference) .
  • Mechanistic analysis : Use TEM to visualize viral capsid damage or RT-PCR to assess genomic integrity post-treatment .
    Data Conflict Resolution: Perform dose-response assays under controlled conditions and compare with literature using statistical models (e.g., ANOVA with post-hoc tests) .

Q. Advanced: What methodologies are critical for characterizing OPA’s photodegradation pathways and products in environmental studies?

Answer:
Key steps include:

  • Photolysis kinetics : Measure degradation rates under simulated sunlight using actinometers (e.g., NO₂) to calculate quantum yields (Φ ≈ 1 for OPA) .
  • Product identification : Employ GC-MS to detect photoproducts like phthalic anhydride and o-toluic acid .
  • Aerosol formation : Quantify secondary organic aerosol (SOA) yields (5–13%) using chamber experiments with particle counters .
    Advanced Tip: Combine UV-Vis spectroscopy (for cross-section data) with computational modeling to predict atmospheric lifetimes (~1–2 hours) .

Q. Advanced: How can OPA’s instability during polymer encapsulation be mitigated for controlled-release applications?

Answer:
OPA’s depolymerization into reactive monomers can interfere with catalyst systems. Mitigation strategies:

  • Encapsulation design : Use poly(phthalaldehyde) (PPA) matrices to limit monomer diffusion .
  • Kinetic control : Adjust thermal or photo-triggered release rates to match catalyst activation thresholds .
  • Byproduct analysis : Monitor o-phthalaldehyde levels via HPLC to ensure compatibility with polymerization catalysts (e.g., Grubbs’ catalyst) .
    Methodological Note: Validate capsule integrity using TGA/DSC and confirm depolymerization kinetics via in situ FTIR .

Q. Basic: What are the best practices for handling and storing OPA to ensure experimental reproducibility?

Answer:

  • Storage : Keep OPA in amber vials at 4°C; desiccate to prevent hydrolysis .
  • Solution preparation : Prepare fresh daily in methanol or borate buffer to avoid dimerization .
  • Safety : Use PPE (gloves, goggles) due to OPA’s toxicity and potential sensitization .

Q. Advanced: How can researchers validate OPA’s role in redox homeostasis studies, particularly in glutathione quantification?

Answer:

  • Specificity testing : Compare OPA-derived fluorescence with alternative reagents (e.g., monobromobimane) to rule out cross-reactivity .
  • Recovery assays : Spike samples with known GSH/GSSG ratios and quantify recovery rates (target: 95–105%) .
  • Interference checks : Test for matrix effects (e.g., proteins, metals) using standard addition methods .

Properties

IUPAC Name

phthalaldehyde
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InChI

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
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InChI Key

ZWLUXSQADUDCSB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)C=O
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Molecular Formula

Record name ORTHO-PHTHALALDEHYDE
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Related CAS

25750-62-3
Record name 1,2-Benzenedicarboxaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID6032514
Record name 1,2-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
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Physical Description

Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Record name o-Phthalaldehyde
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Boiling Point

BP: 83 °C at 0.8 mm Hg
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Flash Point

132 °C (270 °F) - closed cup, 132 °C c.c.
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Solubility

In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble)
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Density

Density (at 20 °C): 1.13 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.6
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Vapor Pressure

0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6
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Color/Form

Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin

CAS No.

643-79-8
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ORTHO-PHTHALALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

55.8 °C
Record name o-Phthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ORTHO-PHTHALALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Four aliquots of the conjugate were hydrolyzed with concentrated HCl at 115° C. for 20 hours and analyzed for phenylalanine. The phenylalanine was quantified as the o-phthalaldehyde/2-mercaptoethanol derivative using reverse phase HPLC with a fluorescence detector (HPLC conditions as Example 24 except the eluent gradient was 12% to 80% methanol over 20 min. and then held at 80% for 5 min.). The o-phthalaldehyde derivative was prepared as given in Example 24. For a 25 μL aliquot of the conjugate, 26 nmoles phenylalanine were found. This corresponds to 0.26 μmoles BOCPheLeuPheLeuPhe on the conjugate.
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Synthesis routes and methods II

Procedure details

In a 1000-ml three-neck flask equipped with a thermometer, a reflux condenser and a stirrer were placed 50 g of o-xylylene oxide, 87.5 g of 60% by weight nitric acid, 163.8 g of water, and 198.8 g of acetic acid. The mixture was raised in temperature to 70° C. on an oil bath and was stirred under these conditions for 1 hour. After cooling, the reaction mixture was analyzed by gas chromatography to find that the raw material o-xylylene oxide was completely absent and that phthalaldehyde was formed in a yield of 86%. Phthalide was formed in a yield of 13% as a by-product. The obtained reaction mixture was extracted with two portions of toluene, the organic layer was distilled and thereby yielded phthalaldehyde in a yield of 70% on the basis of o-xylylene glycol. Gas chromatographic analysis revealed that phthalaldehyde had a purity of 99.0%.
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50 g
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Yield
86%

Retrosynthesis Analysis

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